molecular formula C8H11N3O6 B075256 5-Azauridine CAS No. 1476-82-0

5-Azauridine

Cat. No.: B075256
CAS No.: 1476-82-0
M. Wt: 245.19 g/mol
InChI Key: KYEKLQMDNZPEFU-KVTDHHQDSA-N
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Description

5-Azauridine is a synthetic nucleoside analog derived from uridine, where the carbon atom at position 5 of the pyrimidine ring is replaced by a nitrogen atom. This modification results in a compound with significant biological activity, particularly in the inhibition of nucleic acid synthesis. This compound has been studied for its potential therapeutic applications, including antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Azauridine can be synthesized through several methods. One common approach involves the ribosylation of 5-azauracil. This process typically involves the reaction of 5-azauracil with a ribose donor, such as ribose-1-phosphate, in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the nucleoside.

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. For example, certain strains of bacteria, such as Escherichia coli, can be engineered to produce this compound by fermenting 5-azauracil. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-Azauridine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound-5’-monophosphate.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic reagents like ammonia or amines are used under mild conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

5-Azauridine has a wide range of scientific research applications:

Mechanism of Action

5-Azauridine exerts its effects primarily through the inhibition of nucleic acid synthesis. Once inside the cell, it is phosphorylated to its active form, this compound-5’-monophosphate. This active form inhibits the enzyme orotidylate decarboxylase, which is crucial for the de novo synthesis of pyrimidine nucleotides. By blocking this enzyme, this compound disrupts the synthesis of RNA and DNA, leading to the inhibition of cell proliferation and induction of cell death .

Comparison with Similar Compounds

    5-Azacytidine: Another nucleoside analog with a similar structure, where the nitrogen atom is at position 5 of the pyrimidine ring. It is used primarily as an anticancer agent.

    6-Azauridine: A related compound with the nitrogen atom at position 6 of the pyrimidine ring. It also exhibits antiviral and anticancer properties.

Uniqueness of 5-Azauridine: this compound is unique in its specific inhibition of orotidylate decarboxylase, which distinguishes it from other nucleoside analogs. This specific mechanism of action makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)6(17-3)11-2-9-7(15)10-8(11)16/h2-6,12-14H,1H2,(H,10,15,16)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEKLQMDNZPEFU-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=O)N1C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933161
Record name 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1476-82-0
Record name 5-Azauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-1-pentofuranosyl-1,3,5-triazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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